(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Description
The compound (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its unique structural features include:
- A piperidine ring substituted with a 2-methylpropanesulfonyl (isobutylsulfonyl) group at the 3-position.
- A phenyl group conjugated to the enone system.
- The (2E)-stereochemistry, which ensures planarity of the α,β-unsaturated system, critical for electronic interactions.
The sulfonyl-piperidine moiety in this compound introduces steric bulk and electron-withdrawing properties, distinguishing it from simpler chalcone analogs .
Properties
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRETOPAPXXHO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Sulfonylation: The piperidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.
Aldol Condensation: The final step involves an aldol condensation reaction between the sulfonylated piperidine and benzaldehyde to form the phenylprop-2-en-1-one moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety.
Substitution: The sulfonyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Table 1: Key Structural Differences and Electronic Properties
Key Observations :
- The piperidine ring introduces conformational rigidity, while the sulfonyl group may participate in hydrogen bonding or ionic interactions with biological targets, a feature absent in non-sulfonated analogs .
Key Observations :
- The sulfonyl-piperidine group may enhance target specificity for enzymes like monoamine oxidases (MAOs) or kinases, as seen in related piperidine-containing chalcones .
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogous chalcones like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influenced by substituents . The sulfonyl group in the target compound may reduce planarity, altering packing efficiency and melting point.
- Solubility: Sulfonyl groups typically enhance water solubility compared to non-polar terpene chains (e.g., geranyloxy) but may reduce lipid bilayer penetration .
Biological Activity
The compound (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a member of the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 301.39 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a phenylpropene moiety, which is crucial for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives related to this compound exhibit significant anticonvulsant properties. For instance, related compounds have been tested in various animal models for their efficacy against seizures:
| Model | ED50 (mg/kg) | Route |
|---|---|---|
| Maximal Electroshock (MES) | 44.46 | i.p. |
| 6-Hz Psychomotor Seizure Model | 71.55 | i.p. |
| Genetic Model (Frings Mouse) | 13.21 | i.p. |
These results suggest that the compound has a promising profile for the development of new anticonvulsant therapies, particularly for epilepsy.
The proposed mechanism of action involves modulation of glutamatergic neurotransmission, similar to other piperidine derivatives known for their effects on the NMDA receptor pathway. This modulation could enhance synaptic plasticity and reduce excitatory neurotransmission, contributing to its anticonvulsant effects.
Safety Profile
In vitro studies assessing cytotoxicity have shown that this compound exhibits low toxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM. Furthermore, mutagenicity assays indicate that it does not possess significant mutagenic potential, making it a candidate for further preclinical evaluation.
Case Studies
A study conducted on related piperidine derivatives highlighted their potential in treating drug-resistant epilepsy. In this study, compounds were evaluated for their ability to prevent seizure development in kindled rats, demonstrating significant protective effects at various dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
